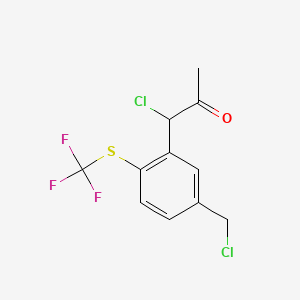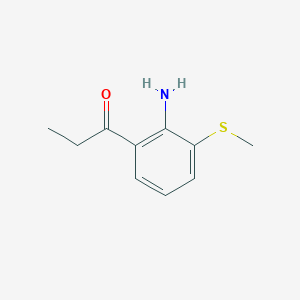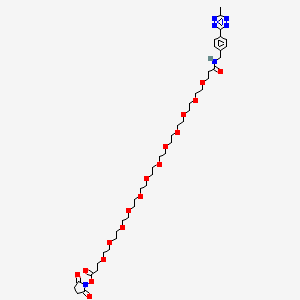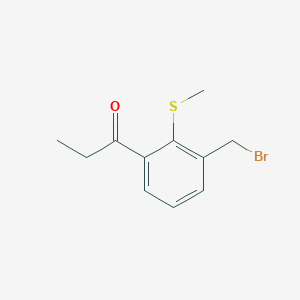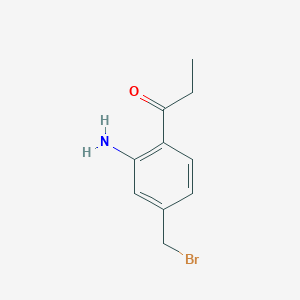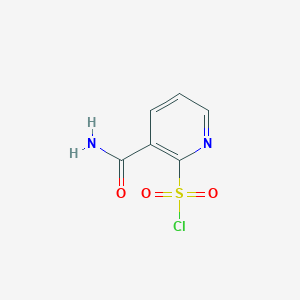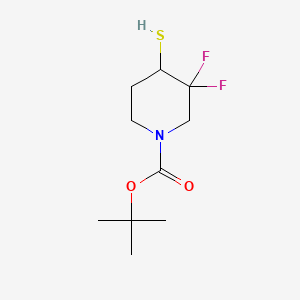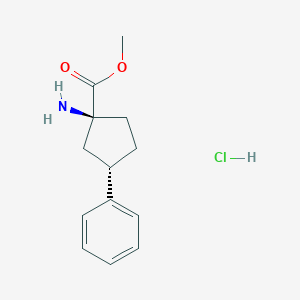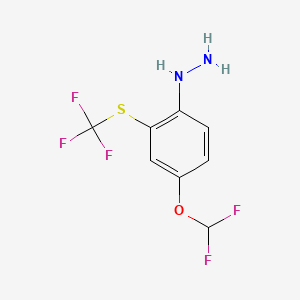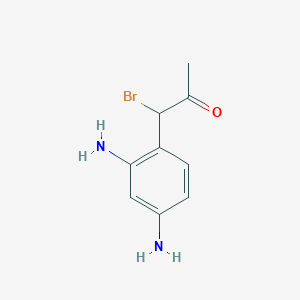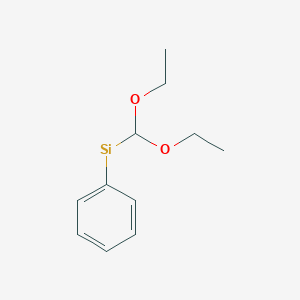
CID 23105603
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 23105603” is a chemical entity with significant relevance in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 23105603” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for its applications. Industrial production methods often involve optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency and yield of the compound. Additionally, purification techniques are employed to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 23105603” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The chemical reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Aplicaciones Científicas De Investigación
Compound “CID 23105603” has a wide range of scientific research applications, making it a valuable tool in various fields.
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. Its unique properties make it suitable for various chemical transformations, enabling the development of new materials and molecules.
Biology: In biological research, compound “this compound” is utilized to study cellular processes and molecular interactions. It can serve as a probe or marker in experiments, helping researchers understand the underlying mechanisms of biological systems.
Medicine: In the medical field, compound “this compound” has potential therapeutic applications. It may be used in drug development to target specific diseases or conditions. Its unique properties can enhance the efficacy and safety of pharmaceutical formulations.
Industry: In industrial applications, compound “this compound” is employed in the production of various products, including chemicals, materials, and consumer goods. Its versatility and effectiveness make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of compound “CID 23105603” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.
Molecular Targets: Compound “this compound” may interact with enzymes, receptors, or other proteins, modulating their activity and function. These interactions can influence cellular processes and pathways, leading to the desired biological outcomes.
Pathways Involved: The pathways involved in the mechanism of action of compound “this compound” can vary depending on the specific application. For example, in therapeutic applications, it may target signaling pathways involved in disease progression, while in industrial applications, it may influence chemical reactions and processes.
Comparación Con Compuestos Similares
Compound “CID 23105603” can be compared with other similar compounds to highlight its uniqueness and advantages.
Similar Compounds: Some similar compounds include those with comparable chemical structures or properties. These compounds may share certain characteristics but differ in specific aspects, such as reactivity, stability, or biological activity.
Uniqueness: The uniqueness of compound “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications. Its versatility, effectiveness, and potential for innovation set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H16O2Si |
|---|---|
Peso molecular |
208.33 g/mol |
InChI |
InChI=1S/C11H16O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
OQVZNFLJURKUOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)[Si]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


